molecular formula C21H27N3O3S B11207251 3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B11207251
M. Wt: 401.5 g/mol
InChI Key: LBBDYJPVXMBSTI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethylphenyl group, and a thieno[3,4-c]pyrazol moiety

Preparation Methods

The synthesis of 3-cyclopentyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This core can be synthesized through a series of reactions, including cyclization and oxidation. The final step involves the coupling of the cyclopentyl and dimethylphenyl groups to the thieno[3,4-c]pyrazol core under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

3-cyclopentyl-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H27N3O3S/c1-14-6-5-9-19(15(14)2)24-21(17-12-28(26,27)13-18(17)23-24)22-20(25)11-10-16-7-3-4-8-16/h5-6,9,16H,3-4,7-8,10-13H2,1-2H3,(H,22,25)

InChI Key

LBBDYJPVXMBSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4CCCC4)C

Origin of Product

United States

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